molecular formula C7H6F3NO B8756423 (3-Amino-2,5,6-trifluorophenyl)methanol

(3-Amino-2,5,6-trifluorophenyl)methanol

Cat. No.: B8756423
M. Wt: 177.12 g/mol
InChI Key: JJICYBNOMYNJLT-UHFFFAOYSA-N
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Description

(3-Amino-2,5,6-trifluorophenyl)methanol is a fluorinated aromatic alcohol with a benzyl alcohol backbone substituted with an amino group at the 3-position and fluorine atoms at positions 2, 5, and 5. Such compounds are typically utilized in pharmaceuticals and agrochemicals due to enhanced metabolic stability and bioavailability conferred by fluorine substitutions .

Properties

Molecular Formula

C7H6F3NO

Molecular Weight

177.12 g/mol

IUPAC Name

(3-amino-2,5,6-trifluorophenyl)methanol

InChI

InChI=1S/C7H6F3NO/c8-4-1-5(11)7(10)3(2-12)6(4)9/h1,12H,2,11H2

InChI Key

JJICYBNOMYNJLT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)CO)F)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table summarizes key structural and molecular features of (3-Amino-2,5,6-trifluorophenyl)methanol and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Functional Groups
This compound* C₇H₆F₃NO ~177.12 3-NH₂; 2,5,6-F -OH, -NH₂
(3-Amino-2,6-difluorophenyl)methanol C₇H₇F₂NO 159.13 3-NH₂; 2,6-F -OH, -NH₂
(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol C₉H₁₀F₃NO 205.18 2-NH₂; 3-CF₃ -OH, -NH₂
3-Amino-2-methylphenol C₇H₉NO 123.15 3-NH₂; 2-CH₃ -OH, -NH₂
(3-Bromo-2,5,6-trifluorophenyl)methanamine C₇H₅BrF₃N 248.03 3-NH₂; 2,5,6-F; 3-Br -NH₂, -Br

*Note: Data for this compound inferred from analogs.

Key Observations:
  • Fluorine Substitution: The trifluoro derivative has one additional fluorine compared to the difluoro analog , which increases molecular weight by ~18 g/mol and enhances electron-withdrawing effects. This likely lowers the pKa of the hydroxyl group, making it more acidic than non-fluorinated analogs like 3-amino-2-methylphenol .
  • Functional Group Variations: The ethanol derivative with a trifluoromethyl group exhibits higher molecular weight (205.18 g/mol) due to the CF₃ group and longer carbon chain.
  • Bromine vs. Hydroxyl : The brominated analog replaces the hydroxyl group with bromine, significantly altering reactivity (e.g., susceptibility to nucleophilic substitution) and physical properties (e.g., higher density).

Physicochemical and Reactivity Trends

  • Acidity: Fluorine substitutions increase the acidity of the hydroxyl group. The trifluoro derivative is expected to be more acidic (pKa ~8–10) than the difluoro analog (pKa ~9–11) and far more acidic than non-fluorinated 3-amino-2-methylphenol (pKa ~10–12) .
  • Solubility: Fluorine atoms reduce polarity but enhance lipid solubility. The trifluoro compound may exhibit lower water solubility than the difluoro analog but higher than the CF₃-containing ethanol derivative .
  • Synthetic Accessibility : Analogous compounds (e.g., ’s triazine derivative) are synthesized via DIBAL-H reduction of esters , suggesting similar routes for the target compound. However, multiple fluorines may necessitate stringent conditions to avoid defluorination.

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